Home > Products > Building Blocks P6084 > 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid - 18390-13-1

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid

Catalog Number: EVT-1648962
CAS Number: 18390-13-1
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is a complex organic compound classified under heterocyclic compounds. These compounds are characterized by their ring structures that include at least one atom other than carbon, such as nitrogen. This specific compound features a fused ring system that integrates both pyridine and benzimidazole moieties, which contributes to its unique chemical properties and potential biological activities. The compound is of interest due to its structural complexity and the potential implications for medicinal chemistry and pharmacology.

Source and Classification

The compound can be sourced from various synthetic routes involving the cyclization of appropriate precursors. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The classification of this compound can be further detailed as follows:

  • Heterocyclic Compound: Contains nitrogen atoms in its ring structure.
  • Benzimidazole Derivative: Shares structural characteristics with benzimidazole, a well-studied class of compounds.
Synthesis Analysis

Methods and Technical Details

The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  1. Formation of Benzimidazole Core: This is often achieved through the condensation of 1,2-diaminobenzenes with carboxylic acids or aldehydes under acidic conditions.
  2. Cyclization: The introduction of the pyridine ring can be performed through cyclization reactions involving suitable precursors that contain both the benzimidazole and pyridine functionalities.
  3. Carboxylation: The final step may involve the introduction of a carboxylic acid group via hydrolysis or direct carboxylation methods.

The reaction conditions generally require strong acids or bases, elevated temperatures, and sometimes specific catalysts to facilitate the cyclization and esterification processes .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid can be represented as follows:

  • Molecular Formula: C₁₁H₈N₂O₂
  • Molecular Weight: Approximately 204.19 g/mol
  • Structural Features:
    • A fused ring system comprising a pyridine and a benzimidazole.
    • A carboxylic acid functional group at the 7-position.

This unique structure contributes to its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid can undergo several chemical reactions:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form various oxidized derivatives.
  • Reduction: Reduction can occur using hydrogen gas in the presence of palladium catalysts to modify specific functional groups.
  • Substitution Reactions: Nucleophilic substitution at nitrogen or carbon atoms within the ring system may occur using alkyl halides or acyl chlorides.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Mechanism of Action

The mechanism of action for 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound's unique structure allows it to bind with high affinity to various targets such as enzymes or receptors. This binding may inhibit or modulate their activity, leading to significant biological effects such as:

  • Inhibition of cell proliferation in cancer cells.
  • Disruption of viral replication pathways.

The exact pathways and interactions are subjects of ongoing research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Reactivity: Shows reactivity characteristic of both benzimidazole and pyridine derivatives.

Relevant data on melting point, boiling point, and other thermodynamic properties are essential for practical applications but are not universally documented in literature .

Applications

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid has several scientific uses:

  • Pharmaceutical Research: Investigated for its potential as an anticancer agent due to its ability to inhibit cell growth.
  • Biological Studies: Used to explore mechanisms of action against various pathogens.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds with desired biological properties.

The ongoing research into this compound continues to unveil new applications in drug discovery and development .

Design & Rationale in Medicinal Chemistry

Scaffold Optimization Strategies for Tricyclic Benzimidazole Derivatives

The structural evolution of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid exemplifies rational scaffold optimization in tricyclic benzimidazole design. This core structure merges the benzimidazole's privileged pharmacophore with a partially saturated pyridine ring, creating a conformationally constrained tricyclic system that enhances target binding affinity and selectivity. The carboxylic acid moiety at position 7 serves as a versatile handle for derivatization, enabling structure-activity relationship exploration while maintaining favorable physicochemical properties. Medicinal chemistry efforts have systematically explored substitutions at multiple positions to optimize receptor interactions, particularly for central nervous system targets where molecular rigidity often enhances blood-brain barrier penetration and target engagement [3] [7].

The tetrahydropyrido[1,2-a]benzimidazole scaffold demonstrates significant advantages over simpler benzimidazole derivatives through enhanced three-dimensionality and reduced planarity. This structural modification decreases intermolecular π-stacking tendencies that often compromise solubility in planar polyaromatic systems. The partially saturated central ring introduces chirality and sp³-hybridized carbon atoms, increasing molecular complexity and providing vectors for spatial optimization of pharmacophore elements. Computational analyses indicate this scaffold exhibits approximately 30% sp³ carbon character, correlating with improved aqueous solubility profiles compared to fully aromatic analogs – a critical parameter for in vivo efficacy [4] [8].

Table 1: Structure-Activity Relationship of Key Derivatives

CompoundR₁ PositionR₂ PositionCRF1 IC₅₀ (nM)Key Property Enhancement
Lead Compound 2eHH7.1Baseline binding affinity
Derivative 42c-ROptimized alkylArylalkyl58Oral bioavailability (F=68%)
Carboxylic acid precursorHCOOH400*Chemical handle for derivatization
G730-0133 (amide)HCONHCH₂CH₂PhNot reportedEnhanced receptor occupancy

*Estimated from structural analogs; precise data unavailable [3] [4]

Notably, conversion of the carboxylic acid to amide derivatives has yielded high-affinity ligands for neuropeptide receptors. The screening compound G730-0133 (N⁷-phenethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxamide) exemplifies this strategy, where the phenethylamide side chain mimics endogenous peptide motifs through extended hydrophobic interactions within the CRF1 receptor's transmembrane domain. This derivative's molecular weight (319.41 g/mol) and moderate lipophilicity (calculated logP ≈ 2.89) fall within optimal ranges for CNS penetration, while retaining sufficient aqueous solubility (LogSw ≈ -3.44) for oral administration [4] [7].

Role of Torsional Conformation in CRF1 Receptor Antagonism

Torsional parameters of the tricyclic system critically determine binding efficacy to corticotropin releasing factor 1 (CRF1) receptors. X-ray crystallographic and computational studies reveal that optimal antagonist activity requires a specific dihedral angle between the benzimidazole plane and the tetrahydropyridine ring system. The partially saturated central ring adopts a boat conformation that positions the benzimidazole nitrogen atoms for hydrogen bonding with Thr²⁹⁰ and Gln²⁸³ residues in the CRF1 transmembrane domain, while the fused ring system maintains planarity across positions 7-9 to facilitate π-cation interactions with Arg²⁸⁶ [3] [7].

Conformational analysis comparing 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazoles with their 2-anilinobenzimidazole predecessors demonstrates significantly reduced rotational freedom around the critical C-N axis. This restriction minimizes entropic penalties upon receptor binding, explaining the approximately 50-fold affinity increase observed in lead compound 2e (IC₅₀ = 7.1 nM) compared to earlier flexible analogs. Molecular dynamics simulations indicate the tricyclic system samples a torsional angle range of ±15° from the optimal 127° orientation, whereas flexible analogs explore angles spanning >100° with only 5% population in the bioactive conformation [3] [7].

Table 2: Conformational and Binding Parameters of CRF1 Antagonists

Structural Feature2-AnilinobenzimidazolesTetrahydropyrido-BenzimidazolesImpact on Binding
Rotatable Bonds41Reduced entropic penalty
Preferred Torsion Angle120-130°125-130°Maintains optimal H-bond geometry
Angle Sampling Range>100°<30°Increased population in bioactive conformation
CRF1 IC₅₀ Range200-800 nM7-400 nMUp to 100-fold affinity improvement
Hydrogen Bond Interactions2-33-4Enhanced binding stability

The 7-carboxylic acid functionality contributes to conformational restriction through intramolecular hydrogen bonding when appropriately substituted. In derivatives bearing hydrogen bond donors at position 6, nuclear magnetic resonance studies reveal stabilization of the bioactive conformation through a seven-membered pseudo-ring formation between the carboxylic acid oxygen and the N-H group. This intramolecular constraint further reduces conformational flexibility, explaining the enhanced receptor affinity of 6,7-disubstituted derivatives compared to monosubstituted analogs [3] [8].

Pharmacophore Modeling for Neuropeptide Interaction Targeting

Pharmacophore models for CRF1 antagonists incorporating the 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole scaffold identify four essential features: (1) a hydrogen bond acceptor at the benzimidazole N3 position, (2) an aromatic/hydrophobic region corresponding to the fused benzene ring, (3) a cationic center or hydrogen bond donor in the tetrahydropyridine ring, and (4) a hydrophobic extension point at position 7. The carboxylic acid moiety perfectly satisfies the fourth feature while providing electrostatic complementarity to a lysine-rich subpocket in the CRF1 receptor's extracellular domain. Molecular docking simulations position the deprotonated carboxylate within 3.2Å of Lys²⁷⁶, forming a salt bridge that contributes approximately 40% of the total binding energy [3] [7].

Comparative pharmacophore mapping reveals that tricyclic benzimidazoles achieve superior spatial coverage of the CRF1 binding cleft compared to monocyclic or bicyclic antagonists. The scaffold simultaneously addresses three distinct subpockets: (1) the hydrophobic subpocket through the benzene ring, (2) the polar subpocket via benzimidazole nitrogens, and (3) the allosteric modulator region through the tetrahydropyridine nitrogen. This multi-point interaction explains the low nanomolar affinity achieved despite the scaffold's relatively modest molecular weight. The pharmacophore model further predicts that 7-carboxamide derivatives extend into an auxiliary hydrophobic region near transmembrane helix 5, potentially explaining their enhanced receptor residence times [3] [7] [8].

Table 3: Pharmacophore Features and Corresponding Structural Elements

Pharmacophore FeatureStructural ElementTarget InteractionEnergy Contribution
Hydrogen Bond AcceptorBenzimidazole N3Gln²⁸³ carbonyl (3.0Å)-3.2 kcal/mol
Hydrophobic RegionFused benzene ringPhe²⁸⁷ aromatic stacking-4.8 kcal/mol
Cationic/CenterTetrahydropyridine nitrogenAsp³⁰⁵ side chain (salt bridge)-6.5 kcal/mol
Hydrophobic ExtensionC7 substituent (COOH or CONHR)Leu²⁷⁹/Val³⁴⁹ hydrophobic cleft-2.5 to -4.1 kcal/mol
Spatial Filling DomainTricyclic ring systemExclusion of water moleculesEntropic gain ~3 kcal/mol

The success of this pharmacophore model is demonstrated by the rational design of compound 42c-R, which exhibits both potent CRF1 binding (IC₅₀ = 58 nM) and exceptional oral bioavailability (F = 68% in rats). This optimized derivative incorporates a methyl substituent at position 1 to fill a small hydrophobic pocket near Cys³⁰⁸, while the 6-position phenoxypropyl extension engages in van der Waals interactions with helix 7 residues. The pharmacophore-based design successfully balanced target affinity with drug-like properties, as evidenced by dose-dependent inhibition of [¹²⁵I]-CRF binding in rat frontal cortex following oral administration [3] [7].

Properties

CAS Number

18390-13-1

Product Name

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16)

InChI Key

MIKTXSBXZZWMOD-UHFFFAOYSA-N

SMILES

C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1

Canonical SMILES

C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.